molecular formula C15H9NO4 B14693531 1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]- CAS No. 27695-16-5

1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-

Cat. No.: B14693531
CAS No.: 27695-16-5
M. Wt: 267.24 g/mol
InChI Key: UICVKJHQZUAKLT-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]- is an organic compound that belongs to the class of isobenzofuranones It is characterized by the presence of a 4-nitrophenyl group attached to the methylene bridge of the isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]- typically involves the reaction of 4-nitrobenzaldehyde with isobenzofuranone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 3-[(4-aminophenyl)methylene]-1(3H)-isobenzofuranone.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isobenzofuranones depending on the nucleophile used.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    1(3H)-Isobenzofuranone, 3-[(4-aminophenyl)methylene]-: A reduced form of the compound with an amino group instead of a nitro group.

    1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methylene]-: A derivative with a methoxy group in place of the nitro group.

Uniqueness

1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the nitro group can be converted to other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

CAS No.

27695-16-5

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

3-[(4-nitrophenyl)methylidene]-2-benzofuran-1-one

InChI

InChI=1S/C15H9NO4/c17-15-13-4-2-1-3-12(13)14(20-15)9-10-5-7-11(8-6-10)16(18)19/h1-9H

InChI Key

UICVKJHQZUAKLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])OC2=O

Origin of Product

United States

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